5-Bromo-4-methylthiophene-3-carbaldehyde
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Overview
Description
5-Bromo-4-methylthiophene-3-carbaldehyde is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 4-position, and an aldehyde group at the 3-position on the thiophene ring. It is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 4-methylthiophene-3-carbaldehyde. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.
Another method involves the formylation of 5-bromo-4-methylthiophene. This can be achieved using the Vilsmeier-Haack reaction, where the thiophene derivative is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and formylation reactions. The processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Organolithium reagents in anhydrous ether.
Condensation: Hydrazine hydrate in ethanol.
Major Products Formed
Oxidation: 5-Bromo-4-methylthiophene-3-carboxylic acid.
Reduction: 5-Bromo-4-methylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives.
Condensation: 5-Bromo-4-methylthiophene-3-imine or hydrazone derivatives.
Scientific Research Applications
5-Bromo-4-methylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is used in the development of new therapeutic agents, particularly in the design of molecules that target specific biological pathways.
Industry: It is employed in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylthiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the bromine atom and methyl group can influence the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
5-Bromo-4-methylthiophene-3-carbaldehyde can be compared with other thiophene derivatives, such as:
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the methyl group at the 4-position.
4-Methylthiophene-3-carbaldehyde: Similar structure but lacks the bromine atom at the 5-position.
5-Bromo-4-methylthiophene-2-carbaldehyde: Similar structure but the formyl group is at the 2-position instead of the 3-position.
The presence of the bromine atom, methyl group, and aldehyde group in this compound makes it unique and versatile for various synthetic and research applications.
Properties
IUPAC Name |
5-bromo-4-methylthiophene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4-5(2-8)3-9-6(4)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGQZVAMYZKOAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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